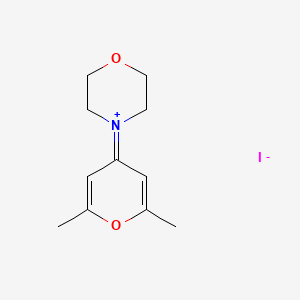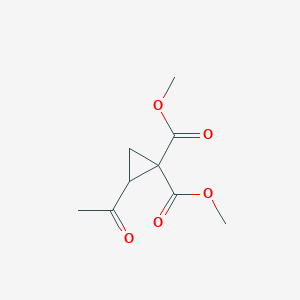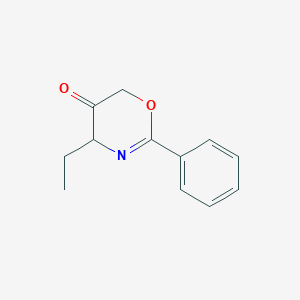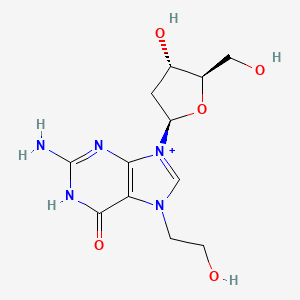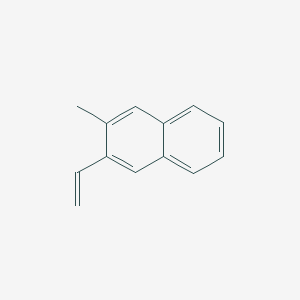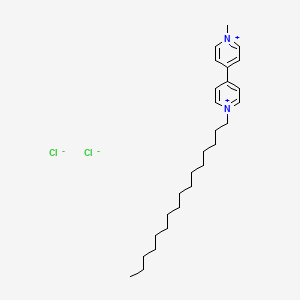
1-Hexadecyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound’s structure consists of a bipyridinium core with a hexadecyl and a methyl group attached, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve high yields . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by changes in UV-vis absorption spectra.
Common reagents used in these reactions include electron-rich aromatic diamines and 1-chloro-2,4-dinitrobenzene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its electrochemical properties. The compound can undergo reversible redox reactions, which are crucial for its applications in electrochromic devices and molecular electronics . The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .
Comparison with Similar Compounds
1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives, such as:
Methyl viologen: Known for its use as a herbicide, methyl viologen has similar redox properties but differs in its toxicity and applications.
Phenyl viologen: This compound has extended conjugation lengths due to the addition of aromatic residues, making it useful in different supramolecular complexes.
The uniqueness of 1-Hexadecyl-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific substituents, which provide distinct electrochemical properties and applications .
Properties
CAS No. |
75805-30-0 |
|---|---|
Molecular Formula |
C27H44Cl2N2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-hexadecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C27H44N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-24-19-27(20-25-29)26-17-22-28(2)23-18-26;;/h17-20,22-25H,3-16,21H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
QPYBNMBBAUMRFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


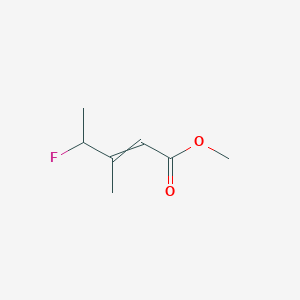
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
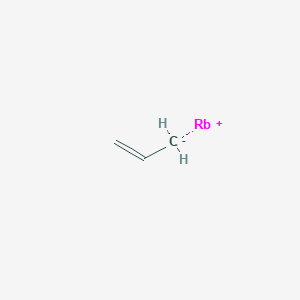
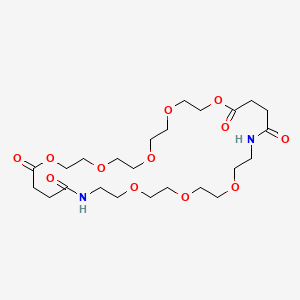

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
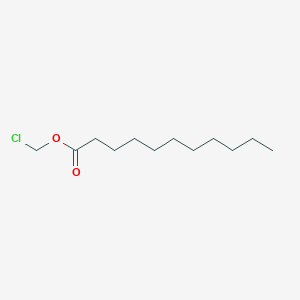
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

